3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate
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Overview
Description
3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate: is a chemical compound with the molecular formula C10H8N2O5. It is a derivative of 3-oxo-3-(pyridin-3-yl)propanenitrile, which is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the reaction of methyl nicotinate with acetonitrile under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nitriles and other derivatives.
Scientific Research Applications
Chemistry: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new materials and catalysts .
Biology: In biological research, the compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-oxo-3-(pyridin-3-yl)propanenitrile oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
3-Oxo-3-(pyridin-2-yl)propanenitrile: Similar structure but with the pyridine ring attached at the 2-position.
3-Oxo-3-(pyridin-4-yl)propanenitrile: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness: 3-Oxo-3-(pyridin-3-yl)propanenitrile oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H8N2O5 |
---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
oxalic acid;3-oxo-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C8H6N2O.C2H2O4/c9-4-3-8(11)7-2-1-5-10-6-7;3-1(4)2(5)6/h1-2,5-6H,3H2;(H,3,4)(H,5,6) |
InChI Key |
ROFGNSHCGZEEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC#N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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